
regorafenib monohydrate
概要
説明
レゴラフェニブは、バイエル社が開発した経口マルチキナーゼ阻害剤です。血管新生、間質、および腫瘍性受容体チロシンキナーゼを標的とします。 主に転移性大腸癌、進行性胃腸間質腫瘍、および肝細胞癌の治療に使用されます .
準備方法
合成経路と反応条件: レゴラフェニブは、重要な中間体を用いた一連の化学反応によって合成されます。 効率的なプロトコルの一つには、O-アルキル化、ニトロ化、還元反応による中間体4-(4-アミノ-3-フルオロフェノキシ)-N-メチルピコリナミドの調製が含まれます . このプロセスでは、カラムクロマトグラフィーを使用せず、反応条件を減らし、コスト削減を実現することで、収率と純度が向上します .
工業的生産方法: 工業的な環境では、レゴラフェニブは、高収率と高純度を確保するために最適化された合成戦略を用いて製造されます。 このプロセスでは、液相アシスト粉砕法とスラリー法を用いて、レゴラフェニブと様々なジカルボン酸の共結晶を合成し、その溶解性と安定性を向上させています .
化学反応の分析
反応の種類: レゴラフェニブは、酸化、還元、置換など、様々な化学反応を起こします。これらの反応は、その合成と改変において重要です。
一般的な試薬と条件: レゴラフェニブの合成に使用される一般的な試薬には、メチルイソブチリル酢酸、ジメチルアミノピリジン、ジメチルホルムアミドなどがあります。 反応条件は通常、所望の化学的変換を保証するために、制御された温度と特定の溶媒を伴います .
生成される主要な生成物: これらの反応から生成される主要な生成物には、重要な中間体と最終的なレゴラフェニブ化合物が含まれます。 ジカルボン酸との共結晶の生成は、薬物の溶解性と安定性を向上させることにもつながります .
科学研究への応用
レゴラフェニブは、化学、生物学、医学、産業などの分野で、幅広い科学研究への応用があります。 腫瘍の増殖と血管新生に関与する複数のキナーゼを阻害する能力があるため、癌研究と治療に広く用いられています . 臨床試験では、転移性大腸癌、胃腸間質腫瘍、肝細胞癌の患者における無増悪生存期間と全生存期間の改善に有効であることが示されています .
科学的研究の応用
Colorectal Cancer (CRC)
Regorafenib is primarily indicated for patients with metastatic colorectal cancer who have progressed after standard therapies. In a pivotal phase III trial, regorafenib demonstrated a median overall survival of 6.4 months compared to 5.0 months for placebo, establishing its role as a viable treatment option for refractory cases .
Key Findings from Clinical Trials:
- CONCUR Trial : Showed improved overall survival (OS) and progression-free survival (PFS) in Chinese patients with mCRC treated with regorafenib compared to placebo .
- Efficacy Metrics :
Gastrointestinal Stromal Tumors (GIST)
Regorafenib has shown efficacy in treating GISTs, particularly in patients who have failed imatinib and sunitinib therapies. Clinical studies report significant tumor response rates, reinforcing its importance in managing this rare cancer type.
Other Malignancies
Regorafenib is being investigated for use in various other cancers, including:
- Breast Cancer : Demonstrated anti-tumor activity in preclinical models and ongoing clinical trials.
- Thyroid Cancer : Shows promise particularly in anaplastic thyroid carcinoma.
- Melanoma : Early studies suggest potential benefits in combination therapies .
Pharmacokinetics and Dosage
Regorafenib is administered orally, with a recommended dose of 160 mg daily for CRC treatment. The pharmacokinetics indicate that regorafenib reaches peak plasma concentrations approximately 3-4 hours post-administration, with bioavailability ranging from 69% to 83% depending on dietary conditions .
Adverse Effects
While regorafenib is effective, it is associated with several adverse effects:
- Hand-foot skin reaction (HFS): Occurs in approximately 52% of patients.
- Hypertension: Reported in about 38% of cases.
- Fatigue and diarrhea are also common .
Case Studies and Real-world Evidence
Recent studies have focused on the real-world application of regorafenib, highlighting its effectiveness and safety profile among diverse patient populations:
- A study involving pediatric patients with recurrent solid tumors reported a median overall survival of 8.7 months when regorafenib was combined with vincristine and irinotecan .
- Another real-world analysis showed that regorafenib could be an important treatment option for mCRC patients who had previously failed standard treatments, emphasizing the need for further research into predictive biomarkers for treatment efficacy .
作用機序
類似化合物との比較
レゴラフェニブは、ソラフェニブ、ニボルマブ、オキサリプラチンなどの他のマルチキナーゼ阻害剤に似ています。 レゴラフェニブは、より広範囲な抗血管新生作用とより有望な抗腫瘍作用により独自性を持ちます . 例えば、ソラフェニブはレゴラフェニブと構造的に関連していますが、フッ素原子の付加により、生化学的プロファイルが異なります .
類似化合物のリスト:- ソラフェニブ
- ニボルマブ
- オキサリプラチン
レゴラフェニブの独特の性質と幅広いキナーゼ阻害作用は、癌治療と研究において貴重な化合物となっています。
生物活性
Regorafenib monohydrate is a multi-kinase inhibitor primarily used in the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors (GIST). Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) and non-receptor kinases that play crucial roles in tumor growth, angiogenesis, and metastasis. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Regorafenib functions by inhibiting multiple kinases associated with tumor growth and angiogenesis. The key targets include:
- VEGF receptors (VEGFR1, VEGFR2, VEGFR3) : Involved in angiogenesis.
- KIT : A receptor tyrosine kinase implicated in various cancers.
- PDGFR-alpha and PDGFR-beta : Involved in cell proliferation and survival.
- RAF family kinases (BRAF, BRAFV600E) : Critical in the MAPK signaling pathway.
In vitro studies have shown that regorafenib and its active metabolites (M-2 and M-5) inhibit these kinases at clinically relevant concentrations, demonstrating its potential efficacy against various cancer cell lines .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals significant insights into its absorption, distribution, metabolism, and elimination:
- Absorption : Regorafenib reaches peak plasma concentrations approximately 3-4 hours post-administration. The mean relative bioavailability ranges from 69% to 83% compared to an oral solution .
- Distribution : High protein binding (>99.5%) is observed for regorafenib and its metabolites .
- Metabolism : Primarily metabolized by CYP3A4 and UGT1A9, regorafenib generates two major active metabolites (M-2 and M-5), which exhibit similar pharmacological activities .
- Elimination : Approximately 71% of a radiolabeled dose is excreted in feces, with 19% eliminated via urine .
Efficacy in Preclinical Models
Regorafenib has demonstrated notable anti-tumor activity in various preclinical models:
Model Type | Dose (mg/kg/day) | Tumor Volume Reduction (%) |
---|---|---|
HT-29 Colorectal Xenograft | 3 | 34 |
HT-29 Colorectal Xenograft | 10 | 67 |
Co8183 Colorectal Xenograft | 10 | 69 |
MDA MB231 Breast Cancer Model | 10 | Moderate efficacy |
In the HT-29 model, regorafenib showed a significant reduction in tumor volume at both tested doses. The efficacy was also observed in oxaliplatin-resistant colorectal models, indicating its potential utility in resistant cases .
Case Studies
Several clinical trials have explored the efficacy of regorafenib in treating advanced cancers:
- Colorectal Cancer : In a Phase III trial (CORRECT), patients receiving regorafenib showed improved overall survival compared to placebo .
- GIST : A study demonstrated that regorafenib significantly improved progression-free survival in patients with GIST who had failed prior therapies .
Safety Profile
The safety profile of regorafenib includes common adverse effects such as fatigue, hypertension, diarrhea, and hand-foot skin reactions. Monitoring for these effects is critical during treatment to ensure patient safety .
特性
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHKPVJBJVTLMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226441 | |
Record name | Regorafenib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Regorafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08896 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Regorafenib is a small molecule inhibitor of multiple membrane-bound and intracellular kinases involved in normal cellular functions and in pathologic processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment. In in vitro biochemical or cellular assays, regorafenib or its major human active metabolites M-2 and M-5 inhibited the activity of RET, VEGFR1, VEGFR2, VEGFR3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E , SAPK2, PTK5, and Abl at concentrations of regorafenib that have been achieved clinically. In in vivo models, regorafenib demonstrated anti-angiogenic activity in a rat tumor model, and inhibition of tumor growth as well as anti-metastatic activity in several mouse xenograft models including some for human colorectal carcinoma. | |
Record name | Regorafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08896 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
755037-03-7, 1019206-88-2 | |
Record name | Regorafenib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=755037-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Regorafenib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755037037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Regorafenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08896 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Regorafenib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Regorafenib hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REGORAFENIB ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T2A1DOYB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。